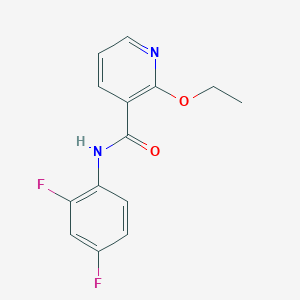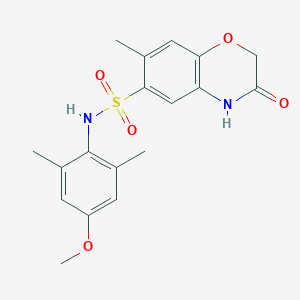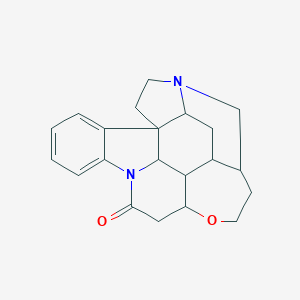
N-(2,4-difluorophenyl)-2-ethoxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-ethoxynicotinamide, commonly known as DFN-2, is a chemical compound that belongs to the class of nicotinamide derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. DFN-2 has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and other diseases.
Wirkmechanismus
DFN-2 exerts its pharmacological effects by inhibiting the activity of N-(2,4-difluorophenyl)-2-ethoxynicotinamide, an enzyme involved in DNA damage repair mechanisms. N-(2,4-difluorophenyl)-2-ethoxynicotinamide inhibition leads to the accumulation of DNA damage, which ultimately results in apoptosis (programmed cell death) of cancer cells. DFN-2 has also been shown to modulate the expression of various genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
DFN-2 has been shown to have a significant impact on various biochemical and physiological processes. It has been demonstrated to induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and suppress the migration and invasion of cancer cells. DFN-2 has also been shown to enhance the immune response by increasing the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
DFN-2 has several advantages for laboratory experiments, including its high potency and selectivity for N-(2,4-difluorophenyl)-2-ethoxynicotinamide inhibition, as well as its ability to sensitize cancer cells to chemotherapy and radiotherapy. However, its limitations include its relatively short half-life and poor solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
DFN-2 has significant potential for further research and development in various areas, including cancer treatment, stroke, and inflammation. Some of the future directions for research include the development of more potent and selective N-(2,4-difluorophenyl)-2-ethoxynicotinamide inhibitors, the investigation of DFN-2 in combination with other chemotherapeutic agents, and the exploration of its potential in other diseases. Additionally, further research is needed to understand the underlying mechanisms of DFN-2's pharmacological effects and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
DFN-2 can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction, Suzuki-Miyaura coupling, and Sonogashira cross-coupling. The most commonly used method involves the Buchwald-Hartwig coupling reaction, which involves the reaction of 2-ethoxynicotinamide with 2,4-difluoroaniline in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
DFN-2 has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in combination with other chemotherapeutic agents. It has been shown to enhance the efficacy of chemotherapy and radiotherapy by sensitizing cancer cells to these treatments. DFN-2 has also been investigated for its role in other diseases, such as stroke and inflammation.
Eigenschaften
Produktname |
N-(2,4-difluorophenyl)-2-ethoxynicotinamide |
|---|---|
Molekularformel |
C14H12F2N2O2 |
Molekulargewicht |
278.25 g/mol |
IUPAC-Name |
N-(2,4-difluorophenyl)-2-ethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C14H12F2N2O2/c1-2-20-14-10(4-3-7-17-14)13(19)18-12-6-5-9(15)8-11(12)16/h3-8H,2H2,1H3,(H,18,19) |
InChI-Schlüssel |
MKHYISUCLHHOTG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=C(C=C2)F)F |
Kanonische SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)

![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)


![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)

![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)
